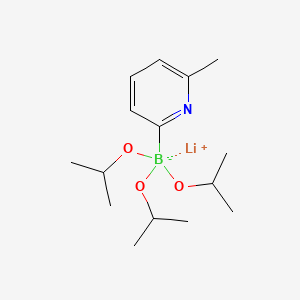
2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound. It also contains a pyrazole ring attached to a fluorophenyl group . Pyrimidines are known to display a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their diverse biological activities . The synthesis often involves the reaction of a pyrimidine core with various reagents, leading to the formation of different functional groups .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be planar due to the presence of the pyrimidine and pyrazole rings . The presence of the fluorophenyl group could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo a variety of chemical reactions. These reactions often involve the functionalization of the pyrimidine core, leading to the formation of various biologically active compounds .Direcciones Futuras
The future research directions could involve further exploration of the biological activities of “2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine” and its derivatives. This could include studying their potential as therapeutic agents for various diseases . Additionally, more research could be done to understand their mechanism of action and to optimize their physical and chemical properties for better bioavailability and efficacy.
Propiedades
IUPAC Name |
2-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-10-2-4-11(5-3-10)18-12(6-9-17-18)13-15-7-1-8-16-13/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUIVTLFODOLTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=NN2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719043 |
Source


|
| Record name | 2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-15-0 |
Source


|
| Record name | 2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B571870.png)

![Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B571873.png)
![5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B571874.png)

![Boronic acid, B-[4-(1-naphthalenyl-2-naphthalenylamino)phenyl]-](/img/structure/B571876.png)






![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B571887.png)
